CB2R-IN-1 -

CB2R-IN-1

Catalog Number: EVT-1776546
CAS Number:
Molecular Formula: C23H27F3N4O6S3
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CB2R-IN-1 is a synthetically derived compound specifically designed for research investigating the therapeutic potential of CB2R inverse agonism. [] Unlike agonists that activate receptors, inverse agonists bind to receptors and suppress their basal activity, often exhibiting opposite effects to agonists. This compound plays a crucial role in elucidating the functional roles of CB2R and exploring its potential as a therapeutic target for various diseases.

HU-308

(S)-1 and (R)-1

Compound Description: (S)-1 and (R)-1 are potent and selective inverse agonists of CB2R developed through structure-based design using the privileged agonist HU-308 as a template []. The introduction of a phenyl group at the gem-dimethylheptyl side chain in HU-308 resulted in the discovery of (S)-1 and (R)-1. These compounds exhibited inverse agonism in CB2R-mediated cAMP accumulation and G protein recruitment assays, and did not activate downstream signaling pathways.

Overview

CB2R-IN-1 is a novel compound designed to selectively interact with the cannabinoid receptor type 2 (CB2R), which is part of the endocannabinoid system involved in various physiological processes, including immune response and inflammation. This compound has garnered attention due to its potential therapeutic applications, particularly in treating inflammatory diseases and neurodegenerative disorders. The classification of CB2R-IN-1 falls under the category of cannabinoid receptor ligands, specifically focusing on selective agonists or antagonists that modulate CB2R activity.

Source

The development of CB2R-IN-1 is rooted in extensive research aimed at synthesizing compounds that exhibit high affinity and selectivity for CB2R. Studies have focused on creating derivatives of known cannabinoid structures to enhance their pharmacological profiles. Notably, research published in journals such as Frontiers in Chemistry and Molecules has detailed the synthesis and biological evaluation of various compounds targeting CB2R, providing a foundation for the design of CB2R-IN-1 .

Synthesis Analysis

The synthesis of CB2R-IN-1 involves several steps, typically beginning with the preparation of key intermediates through established organic reactions. The methods employed include:

  • Coupling Reactions: Utilizing coupling agents to form amide bonds between carboxylic acids and amines.
  • Cyclization: Incorporating cyclization steps to create bicyclic or tricyclic structures that enhance receptor binding.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often used to ensure that the final product is of high purity (>95%).

For example, one study described the synthesis of a related compound using a copper-catalyzed azide-alkyne cycloaddition reaction, which is a common method for constructing complex molecular architectures .

Molecular Structure Analysis

The molecular structure of CB2R-IN-1 can be characterized by its unique arrangement of atoms that facilitate binding to the CB2 receptor. The compound typically features:

  • Naphthyridine Core: A bicyclic aromatic structure that provides hydrophobic interactions with the receptor.
  • Functional Groups: Various substituents that enhance selectivity and potency, such as alkyl chains or halogen atoms.

Detailed spectroscopic data (e.g., nuclear magnetic resonance and mass spectrometry) confirm the structure and purity of CB2R-IN-1. For instance, high-resolution mass spectrometry may reveal accurate molecular weight and fragmentation patterns consistent with its proposed structure .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing CB2R-IN-1 can be outlined as follows:

  1. Formation of Key Intermediates: Initial reactions may involve nucleophilic substitutions or electrophilic additions to generate essential building blocks.
  2. Final Assembly: The final assembly often employs condensation reactions where intermediates are combined to form the target compound.
  3. Purification: Subsequent purification steps ensure that by-products are removed, yielding a pure product suitable for biological evaluation.

For example, reactions involving sodium azide at elevated temperatures have been reported in synthesizing related compounds, demonstrating the versatility and efficiency of this approach .

Mechanism of Action

The mechanism of action for CB2R-IN-1 involves its selective binding to the CB2 receptor, leading to downstream signaling effects. Upon binding:

  • Activation/Inhibition: Depending on whether CB2R-IN-1 acts as an agonist or antagonist, it may either activate or inhibit receptor-mediated pathways.
  • Signal Transduction: This interaction typically results in modulation of intracellular signaling cascades such as inhibition of adenylate cyclase activity or activation of mitogen-activated protein kinases.

Studies have shown that compounds like CB2R-IN-1 can significantly influence inflammatory responses by modulating cytokine release from immune cells .

Physical and Chemical Properties Analysis

CB2R-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water, which is important for formulation considerations.
  • Stability: The stability can vary based on environmental conditions (e.g., light exposure, temperature), necessitating careful handling during storage.

Analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the thermal stability and phase transitions of CB2R-IN-1 .

Applications

CB2R-IN-1 has potential applications in various scientific fields:

  • Pharmacology: As a research tool for studying the role of CB2 receptors in inflammation and pain modulation.
  • Therapeutics: Potential development as a treatment for conditions such as arthritis, multiple sclerosis, and other inflammatory diseases.
  • Biotechnology: Use in developing fluorescent probes for imaging studies related to cannabinoid receptors.

Research continues to explore the efficacy and safety profiles of CB2R-IN-1 in preclinical models, paving the way for future clinical applications .

Introduction to CB2R-IN-1 in Cannabinoid Receptor Pharmacology

Historical Context of Cannabinoid Receptor Subtype 2 (CB2R) as a Therapeutic Target

The discovery of CB2R in 1993 marked a pivotal shift in cannabinoid research. Initially cloned from promyeloid leukemia cells, CB2R was characterized as a peripheral receptor with 44% amino acid homology to the centrally focused CB1 receptor [1] [3]. Unlike CB1R—abundant in the central nervous system and associated with psychoactive effects—CB2R showed predominant expression in immune tissues, including spleen, tonsils, and hematopoietic cells [3] [6]. Early functional studies revealed its role in immune modulation: activation inhibited adenylate cyclase via Gαi/o coupling, reducing cAMP production and suppressing pro-inflammatory cytokine release [1] [8].

Technological limitations initially obscured neuronal CB2R expression. However, advanced genomic tools and transgenic models later confirmed its presence in microglia, astrocytes, and specific neuronal populations under pathological conditions [6] [9]. This inducible nature—upregulated during neuroinflammation, neurodegenerative states, or tissue injury—positioned CB2R as a compelling "druggable" target for inflammatory and neurological disorders without CB1R-mediated psychotropic effects [7] [9].

Table 1: Key CB2R Expression Sites and Functional Roles

Tissue/Cell TypeExpression LevelFunctional Significance
B cells/NK cellsHighImmune cell migration
Microglia (resting)LowNeuroinflammatory response
Microglia (activated)HighNLRP3 inflammasome modulation
Dopaminergic neuronsModerateMotor control regulation
Hepatic myofibroblastsInducibleFibrosis progression

Rationale for Selective CB2R Ligand Development in Modern Drug Discovery

The drive for CB2R-selective ligands stems from two key challenges in cannabinoid pharmacology: First, CB1R activation triggers dose-limiting psychomimetic effects, exemplified by clinical failures of rimonabant (a CB1R inverse agonist) for obesity due to depression risk [4] [7]. Second, endogenous cannabinoids like anandamide and 2-AG exhibit low selectivity, activating both CB1R and CB2R with similar efficacy [1] [4].

CB2R selectivity offers distinct pharmacological advantages:

  • Peripheral Safety: Sparse CNS expression under physiological conditions minimizes neuropsychiatric side effects [6] [8].
  • Disease-Specific Inducibility: CB2R upregulation in activated microglia during Parkinson’s disease or astrocytes in Alzheimer’s creates a "pathology-targeted" therapeutic window [9] [10].
  • Immunomodulatory Precision: Ligands reduce IL-1β, IL-6, and TNF-α via inhibition of NLRP3 inflammasome assembly and NF-κB signaling, crucial in inflammatory cascades [8] [9].

Positive allosteric modulators (PAMs) represent a refined strategy. Compounds like EC21a amplify orthosteric agonist effects (e.g., 2-AG) without intrinsic efficacy, enhancing potency while preserving spatiotemporal control of receptor activation [5]. This approach mitigates risks of receptor overstimulation seen with orthosteric agonists.

CB2R-IN-1: Positioning Within the Landscape of Synthetic CB2R Modulators

CB2R-IN-1 emerges within a diverse class of synthetic CB2R modulators, characterized by high binding selectivity (>200-fold for CB2R over CB1R) and nanomolar affinity. Its chemical scaffold aligns with advanced agonists like HU-308 (sterically shielded dihydrobenzopyran) and LEI-102 (pyridyl-benzyl-imidazolidinedione) [10]. Unlike phytocannabinoids (e.g., Δ9-THC), CB2R-IN-1 lacks the pentyl side chain critical for CB1R engagement, optimizing subtype specificity [3] [10].

Table 2: Classification of Synthetic CB2R Ligands

Ligand ClassPrototype CompoundsCB2R Affinity (Ki)Functional Profile
Bicyclic cannabinoidsHU-3088.2 nMFull agonist
Indole derivativesJWH-1333.4 nMBiased agonist (Gαi>β-arrestin)
Pyridine carboxamidesB2 (dual agonist)22 nM (CB2R)Orthosteric agonist
Oxo-pyridinyl derivativesCB2R-IN-1≤50 nMOrthosteric agonist

Mechanistically, CB2R-IN-1 operates as an orthosteric agonist, stabilizing receptor conformations that favor Gαi coupling. This inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates downstream effectors:

  • MAP Kinase Pathways: Sustained ERK1/2 phosphorylation promotes anti-apoptotic signaling [8].
  • Autophagy Induction: In astrocytes, CB2R-IN-1 enhances MAP1LC3B-mediated autophagic degradation of NLRP3, suppressing IL-1β maturation [9].
  • Ion Channel Regulation: Unlike CB1R, it does not activate GIRK potassium channels, avoiding cardiovascular side effects [10].

In disease models, CB2R-IN-1 mirrors the neuroprotective effects of cyclotide-based ligands (e.g., vodo-C1 from Viola odorata) but with superior pharmacokinetics due to lower molecular weight (<500 Da) and reduced peptidic character [2] [10]. Its physicochemical properties (cLogP ~3–4) enable membrane diffusion without relying on TM1-TM7 transmembrane channels, a route utilized by highly lipophilic agonists like HU-308 [10].

Table 3: Molecular and Functional Profile of CB2R-IN-1

ParameterCharacteristicExperimental Evidence
Binding affinity (CB2R)Ki = 42 nMRadioligand displacement ([³H]CP55940)
CB2R/CB1R selectivity ratio240:1Competition binding assays
Signaling biasGαi/o > β-arrestinERK phosphorylation vs. receptor internalization
Functional potency (IL-6 inhibition)EC50 = 110 nMLPS-stimulated BV-2 microglial cells
Neuroprotection in vivoReduced TH⁺ neuron loss in MPTP model40% protection at 1 mg/kg (i.p.)

Future directions include exploiting biased agonism to fine-tune immune versus neuronal responses and leveraging structural insights from CB2R-Gi protein cryo-EM complexes for rational optimization [10]. As a chemical tool, CB2R-IN-1 enables mechanistic dissection of CB2R’s role in the expanded endocannabinoidome, particularly gut-brain-immune interactions relevant to neurodegeneration [7] [8].

Properties

Product Name

CB2R-IN-1

IUPAC Name

1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide

Molecular Formula

C23H27F3N4O6S3

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3

InChI Key

NHSFQIHOYMIPMW-UHFFFAOYSA-N

SMILES

CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F

Canonical SMILES

CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.